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molecular formula C8H6ClNO2 B8468101 7-Chloro-6-methoxy-1,2-benzisoxazole

7-Chloro-6-methoxy-1,2-benzisoxazole

Cat. No. B8468101
M. Wt: 183.59 g/mol
InChI Key: XFJBVHAXOJRBRI-UHFFFAOYSA-N
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Patent
US04728662

Procedure details

3-chloro-2-hydroxy-4-methoxybenzaldehyde (1.48 g) is suspended in 15 ml of H2O and hydroxylamine-O-sulfonic acid (1.08 g) is added, along with 0.1 g of Na2SO4. After three hours an additional 15 ml of H2O is added. After a total of four hours the reaction mixture is treated with 8% NaHCO3 solution and then extracted into ether. Evaporation and trituration with hexane gives a solid product. Recrystallization from toluene/hexane gives 7-chloro-6-methoxy-1,2-benzisoxazole, mp 115°-118° C.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.[NH2:13]OS(O)(=O)=O.[O-]S([O-])(=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>O>[Cl:1][C:2]1[C:3]2[O:12][N:13]=[CH:5][C:4]=2[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1OC)O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
0.1 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ether
CUSTOM
Type
CUSTOM
Details
Evaporation and trituration with hexane
CUSTOM
Type
CUSTOM
Details
gives a solid product
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=2C=NOC21)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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